Cas no 26168-40-1 (2-(1-benzothiophen-3-yl)oxirane)

26168-40-1 structure
Product Name:2-(1-benzothiophen-3-yl)oxirane
CAS No:26168-40-1
Molecular Formula:C10H8OS
Molecular Weight:176.23492
MDL:MFCD17218294
CID:52864
PubChem ID:53907195
2-(1-benzothiophen-3-yl)oxirane Properties
Names and Identifiers
-
- 3-Acetylthianaphthene
- 3-Acetylbenzo[b]thiophene
- 2-(1-benzothiophen-3-yl)oxirane
- EN300-111010
- 1-(1-Benzothien-3-yl)ethanone
- WLN: T56 DSJ BV1
- 3-Acetyl benz[b]thiophene
- Ketone, benzo(b)thien-3-yl methyl
- Z370714364
- KETONE, METHYL 3-THIANAPHTHENYL
- DTXSID2074457
- 3-Acetylbenzothiophene
- YQ9UT5BNM9
- BS-23037
- CHEMBL564835
- BRN 0122587
- J-503492
- 3-Acetylthionaphthene
- 26168-40-1
- FT-0614885
- W-204800
- NSC-3226
- F81484
- 1128-05-8
- 3-Acetylbenzo(b)thiophene
- 1-(1-Benzothiophen-3-Yl)Ethan-1-One
- 1-(Benzo[b]thiophen-3-yl)ethan-1-one
- MFCD00051638
- NS00010764
- Ketone, benzo[b]thien-3-yl methyl
- AI3-18374
- 5-17-10-00173 (Beilstein Handbook Reference)
- 3-acetyl thianaphthene
- Ethanone, 1-benzo[b]thien-3-yl-
- Ethanone, 1-benzo(b)thien-3-yl-
- 3-ACETYLTHIANAPHTHENE,98
- 3-acetylbenzo[b]thiophen
- 1-(benzo[b]thiophen-3-yl)ethanone
- 1-(1-benzothiene-3-yl)ethanone
- 1-(1-benzothiophen-3-yl)ethanone
- 1-(1-Benzothien-3-yl)ethanone #
- 3-Acetyl benzothiophene
- NSC3226
- SY061561
- NSC 3226
- AKOS005202893
- A802654
- Ethanone, 1-benzo[b]thiophen-3-yl-
- SCHEMBL1095746
- CS-0132288
- 1-Benzo[b]thiophen-3-yl-ethanone
- 3-Acetylthianaphtene, 98%
- Benzo[b]thiophene, 3-(2-oxiranyl)-
- 2-(Benzo[b]thiophen-3-yl)oxirane
- DB-046853
-
- MDL: MFCD17218294
- InChIKey: ZTTZKDDWXHQKSY-UHFFFAOYSA-N
- Inchi: 1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3
- SMILES: CC(C1=CSC2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 176.02964
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Monoisotopic Mass: 176.02958605g/mol
- Heavy Atom Count: 12
- Complexity: 190
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- PSA: 17.07
- Refractive Index: 1.5500 (estimate)
- Boiling Point: 165-170 °C (13 mmHg)
- Melting Point: 61-65 °C
- Color/Form: Not determined
- Solubility: Not determined
- Density: 1.1917 (rough estimate)
2-(1-benzothiophen-3-yl)oxirane Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR002SN4-1g |
Benzo[b]thiophene, 3-(2-oxiranyl)- |
26168-40-1 | 98% | 1g |
$102.00 | ||
Chemenu | CM694640-50mg |
1-(1-benzothiophen-3-yl)ethanone |
26168-40-1 | 95%+ | 50mg |
$2664 | ||
Enamine | EN300-1251093-0.05g |
2-(1-benzothiophen-3-yl)oxirane |
26168-40-1 | 0.05g |
$888.0 | |||
eNovation Chemicals LLC | D768819-1g |
Benzo[b]thiophene, 3-(2-oxiranyl)- |
26168-40-1 | 98% | 1g |
$190 | 2022-05-25 |
2-(1-benzothiophen-3-yl)oxirane Related Literature
-
Hoang Yen Nguyen,Thi Minh Chau Tran,Van Ha Nguyen,Pascal Retailleau,Dinh Hung Mac,Thanh Binh Nguyen Org. Biomol. Chem. 2023 21 503
-
Alexander Yu. Rulev Russ. Chem. Rev. 2002 71 195
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